1-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one
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Overview
Description
1-(Hydroxymethyl)-2-azabicyclo[221]heptan-3-one is an organic compound belonging to the class of bicyclic monoterpenoids This compound is characterized by its unique bicyclic structure, which includes a hydroxymethyl group and an azabicyclo heptanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. This method is favored for its ability to produce the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonyl group in the bicyclic structure can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and specificity in binding interactions. These properties enable the compound to modulate enzyme activity and protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1-(Hydroxymethyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one: Similar bicyclic structure with an additional oxabicyclo group.
3-(Hydroxymethyl)-heptan-4-one: Linear structure with a hydroxymethyl group and a ketone.
7-Oxabicyclo[2.2.1]heptane derivatives: Various derivatives with different substituents on the bicyclic core
Uniqueness
1-(Hydroxymethyl)-2-azabicyclo[221]heptan-3-one is unique due to its azabicyclo heptanone core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C7H11NO2/c9-4-7-2-1-5(3-7)6(10)8-7/h5,9H,1-4H2,(H,8,10) |
InChI Key |
RPCXUSWUBUDKPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C(=O)N2)CO |
Origin of Product |
United States |
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